Melting Point Elevation: Thermal Stability Advantage of the 4,5-Dinitro Substitution Pattern Over Non-Nitrated and Mono-Nitro Analogs
The 4,5-dinitro substitution pattern confers a markedly elevated melting point of 245 °C (from ethanol) [1], compared to 156–160 °C for the non-nitrated parent N-(1-naphthyl)acetamide and 127–128 °C for the mono-nitro analog N-(4-nitronaphthalen-1-yl)acetamide . This represents a +85–88 °C increase over the non-nitrated parent and a +117–118 °C increase over the mono-nitro derivative. The stepwise increase in melting point with increasing nitro substitution is consistent with enhanced intermolecular dipole-dipole interactions and hydrogen-bonding capacity introduced by the nitro groups.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 245 °C (from ethanol) |
| Comparator Or Baseline | N-(1-Naphthyl)acetamide: 156–160 °C; N-(4-Nitronaphthalen-1-yl)acetamide: 127–128 °C |
| Quantified Difference | +85 to +88 °C vs. non-nitrated parent; +117 to +118 °C vs. mono-nitro analog |
| Conditions | Measured in ethanol solvent; cross-study comparison from authoritative chemical databases |
Why This Matters
Higher melting point directly correlates with superior thermal stability during storage, handling, and reactions conducted at elevated temperatures, reducing the risk of thermal degradation in synthetic workflows.
- [1] YYBYY Chemical Research Platform. N-(4,5-Dinitro-[1]naphthyl)-acetamide, CAS 91494-27-8. Melting point: 245 °C (ethanol). Available at: https://www.yybyy.com/chemicals/detail/91494-27-8 View Source
